molecular formula C12H15NO2 B11896626 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11896626
M. Wt: 205.25 g/mol
InChI Key: IWEHZWANYDVBJB-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound belonging to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the first position and a carboxylic acid group at the eighth position. Tetrahydroquinoline derivatives are known for their wide range of applications in pharmaceuticals, pesticides, and dyes due to their notable biological activity .

Preparation Methods

The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through various synthetic routes. One common method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing waste and costs.

Chemical Reactions Analysis

1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the ethyl group or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, antioxidants, and photosensitizers

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be compared with other tetrahydroquinoline derivatives, such as:

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)12(14)15/h3,5,7H,2,4,6,8H2,1H3,(H,14,15)

InChI Key

IWEHZWANYDVBJB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C(=CC=C2)C(=O)O

Origin of Product

United States

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